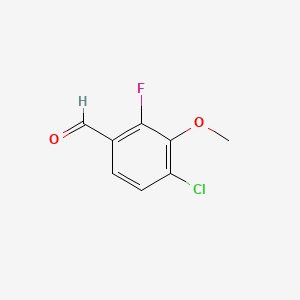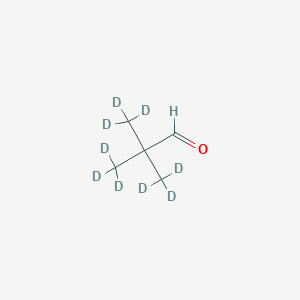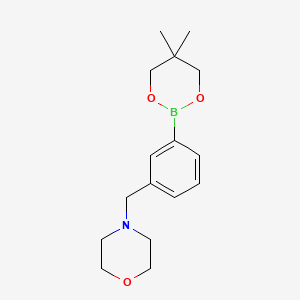
4-Chloro-2-fluoro-3-methoxybenzaldehyde
Descripción general
Descripción
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a solid substance at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
4-Chloro-2-fluoro-3-methoxybenzaldehyde: is a valuable intermediate in organic synthesis. It can be used to prepare various aromatic compounds, including those with pharmaceutical relevance. For instance, it can undergo condensation reactions to form Schiff bases, which are often used as ligands in coordination chemistry .
Pharmaceutical Research
This compound can serve as a building block in the synthesis of potential drug candidates. Its halogenated and methoxy groups make it a versatile precursor for the construction of complex molecules designed to interact with biological systems, potentially leading to new treatments for diseases .
Material Science
In material science, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and other physical properties of the material .
Catalysis
The compound’s structural features enable it to act as a ligand in catalytic systems. It can bind to metals and facilitate various catalytic reactions, including those important in green chemistry, such as oxidation and reduction processes .
Analytical Chemistry
Due to its distinct spectroscopic properties, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be used as a standard or reagent in analytical techniques. It can help in the quantification and identification of substances through methods like NMR and mass spectrometry .
Agrochemical Research
The compound may find applications in the development of new agrochemicals. Its chemical structure allows for the synthesis of derivatives that could act as herbicides, pesticides, or fungicides, contributing to agricultural productivity .
Flavor and Fragrance Industry
While not a direct application, the related compound 4-Methoxybenzaldehyde is known for its use in flavor and fragrance. By extension, 4-Chloro-2-fluoro-3-methoxybenzaldehyde could potentially be used to synthesize novel compounds with unique olfactory properties .
Environmental Science
This compound could be used in environmental science to study degradation processes of halogenated aromatics. Understanding its breakdown could provide insights into the environmental fate of similar compounds and help in the development of bioremediation strategies .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRRVSSSZUDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)
![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)


![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)
![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)


